Morpholine, 2-(phenylmethoxy)-
Description
Morpholine, 2-(phenylmethoxy)- (CAS: 124497-91-2), also known as 4-methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride, is a substituted morpholine derivative with the molecular formula C18H21NO2·ClH and a molecular weight of 319.831 g/mol . This compound features a morpholine ring substituted at the 2-position with a phenylmethoxy group and a phenyl group, along with a methyl group at the 4-position. Its stereochemical complexity and functional groups make it valuable in pharmaceutical research, particularly in studies targeting enzyme inhibition and receptor binding .
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxymorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)9-14-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWZKONRQXYNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310836 | |
| Record name | 2-(Phenylmethoxy)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91259-05-1 | |
| Record name | 2-(Phenylmethoxy)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91259-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethoxy)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-(phenylmethoxy)- typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Morpholine, 2-(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient mixing to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 2-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Morpholine, 2-(phenylmethoxy)- involves its interaction with specific molecular targets. The phenylmethoxy group enhances its ability to interact with biological molecules, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfonylmorpholine Derivatives
- 4-[(4-Methoxyphenyl)sulfonyl]morpholine (Table 2, Entry 5 in ): Molecular Formula: C17H19NO4S. Properties: Melting point = 109–110°C; synthesized via Grignard reagent coupling.
4-[(2-Methoxyphenyl)sulfonyl]morpholine (Table 2, Entry 6 in ):
Aryloxy-Substituted Morpholines
- Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da in ): Synthesis: Prepared via cyclopropanation and phenol coupling. Key Feature: Incorporates a cyclopropane ring and phenoxy group, enabling strain-driven reactivity in drug discovery .
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one ():
Fluorinated Analogs
- Morpholine, 2-[(S)-[2-(2-fluoroethoxy)phenoxy]phenylmethyl]- (CAS: 861395-66-6, ): Molecular Formula: C19H22FNO3. Properties: Fluorine substitution enhances metabolic stability and lipophilicity (XlogP = 3) compared to non-fluorinated analogs .
Enzyme Inhibitors
- Phenylmethoxy vs.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Morpholine, 2-(phenylmethoxy)- | 319.831 | N/A | Phenylmethoxy, morpholine |
| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 333.39 | 109–110 | Sulfonyl, methoxyphenyl |
| 4-[(2-Methoxyphenyl)sulfonyl]morpholine | 333.39 | 85–86 | Sulfonyl, ortho-methoxy |
| 2-(6-Methoxynaphthalen-2-yl)-1-morpholinopropan-1-one | 299.36 | N/A | Naphthalene, morpholine |
Biological Activity
Morpholine, 2-(phenylmethoxy)- is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential applications.
Overview of Morpholine Derivatives
Morpholine is a six-membered heterocyclic compound known for its versatile pharmacophore. It has been incorporated into various bioactive molecules, enhancing their therapeutic efficacy across multiple disease targets. The presence of the phenylmethoxy group further modifies its biological activity, making it a subject of extensive research.
Anticancer Activity
Research indicates that morpholine derivatives exhibit significant anticancer properties. For instance, compounds containing morpholine rings have been shown to inhibit the proliferation of cancer cell lines through various mechanisms. A study highlighted that certain morpholine analogs demonstrated potent cytotoxicity against MCF7 breast cancer cells, with IC50 values as low as 39.70 µM .
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Morpholine, 2-(phenylmethoxy)- | MCF7 | 39.70 |
| Compound X | MDA-MB-231 | 0.26 |
| Compound Y | A549 | 12.5 |
Anti-inflammatory Effects
Morpholine derivatives have also shown promising anti-inflammatory effects. For example, a derivative with a methoxy group exhibited significant inhibition of COX-2 enzyme activity, with an IC50 value of 20 nM . This suggests that the morpholine moiety can enhance the selectivity and potency of anti-inflammatory agents.
Table 2: Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Morpholine, 2-(phenylmethoxy)- | COX-2 | 20 |
| Celecoxib | COX-2 | 17 |
The biological activity of morpholine derivatives can be attributed to several mechanisms:
- Inhibition of Kinases : Morpholine compounds interact with various kinases, modulating signaling pathways involved in cell proliferation and survival.
- Caspase Activation : Some derivatives have been shown to affect caspase activity, which plays a crucial role in apoptosis .
- Anti-inflammatory Pathways : The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) highlights the potential for developing anti-inflammatory drugs based on morpholine structures .
Case Study 1: Anticancer Efficacy
A study evaluated a series of morpholine-containing compounds for their anticancer properties against different cell lines. The most active compound demonstrated a remarkable IC50 value, indicating strong potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of morpholine derivatives in animal models. Results showed significant reduction in edema compared to standard treatments, suggesting that these compounds could be effective alternatives in managing inflammatory conditions .
Q & A
Q. What are the common synthetic methodologies for preparing 2-(phenylmethoxy)morpholine derivatives?
Methodological Answer: 2-(Phenylmethoxy)morpholine derivatives are typically synthesized via nucleophilic substitution or ring-opening reactions. For example:
- Epoxide/Aziridine Ring-Opening: Reacting epoxides or aziridines with 1,2-amino alcohols under acidic or basic conditions can yield substituted morpholines. This approach allows regioselective control over substituent placement .
- Naproxen Analogue Synthesis: Derivatives like 2-(6-methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one (a morpholine-containing analogue of Naproxen) are synthesized by coupling morpholine with activated carboxylic acid intermediates (e.g., acid chlorides) .
- Catalytic Optimization: Palladium-catalyzed cross-coupling or Mitsunobu reactions may introduce aryl/alkyl groups at the 2-position of the morpholine ring.
Q. What analytical techniques are critical for characterizing 2-(phenylmethoxy)morpholine and its intermediates?
Methodological Answer:
- 1H/13C NMR: Assigns proton and carbon environments. For example, the morpholine ring protons resonate at δ 3.5–4.0 ppm, while the phenylmethoxy group shows aromatic signals at δ 7.2–7.5 ppm .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns. For instance, the molecular ion peak for C11H15NO2 would appear at m/z 193.12 .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for morpholine-Naproxen hybrids .
- In Situ NMR for Degradation Studies: Tracks intermediates like glycolate (δ 4.3 ppm) during microbial degradation of morpholine derivatives .
Advanced Research Questions
Q. How can structural modifications of 2-(phenylmethoxy)morpholine optimize pharmacological activity (e.g., receptor antagonism)?
Methodological Answer:
- Receptor Binding Assays: Measure IC50 values using radiolabeled ligands (e.g., [125I]Substance P displacement in CHO cells expressing hNK-1 receptors). For example, substituting the morpholine acetal group with a triazole-methyl moiety increased binding affinity (IC50 = 0.09 nM vs. 1.8 nM for earlier analogs) .
- Kinetic Studies: Determine association/dissociation rates (k1 and k-1) via surface plasmon resonance (SPR) or radioligand kinetics. A compound with k1 = 2.8 × 10^8 M−1 min−1 and k-1 = 0.0054 min−1 had a receptor occupancy half-life of 154 min .
- In Vivo Testing: Assess oral bioavailability and duration using gerbil foot-tapping assays (IC50 = 0.04 mg/kg at 4 h) or ferret antiemetic models .
Q. What are the environmental degradation pathways of morpholine derivatives, and how do structural features influence biodegradability?
Methodological Answer:
- Microbial Degradation: Mycobacterium aurum MO1 metabolizes morpholine via intermediates like 2-(2-aminoethoxy)acetate (detected via in situ 1H NMR at δ 3.6–4.0 ppm). Glycolate (δ 4.3 ppm) and ethanolamine are further degraded within 20 h .
- Structural Impact: Electron-withdrawing groups (e.g., -CF3) slow degradation due to reduced enzymatic recognition. Unsubstituted morpholine derivatives degrade faster (t1/2 = 10 h) than halogenated analogs .
- Analytical Workflow: Combine HPLC-MS for metabolite profiling and isotopic labeling (14C-morpholine) to quantify mineralization rates.
Q. How do computational methods aid in predicting the reactivity and toxicity of 2-(phenylmethoxy)morpholine derivatives?
Methodological Answer:
- QSAR Modeling: Correlate substituent Hammett constants (σ) with biodegradation rates or receptor binding energies. For example, -OCH3 groups (σ = 0.12) enhance metabolic stability compared to -NO2 (σ = 1.24) .
- Docking Simulations: Use Schrödinger Maestro or AutoDock Vina to predict binding poses in hNK-1 receptors. Triazole-methyl groups form hydrogen bonds with Gln165 and Tyr272 residues .
- Toxicity Prediction: Apply DEREK Nexus to flag structural alerts (e.g., α,β-unsaturated carbonyls) linked to mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
